molecular formula C14H20O B13404107 trans-2-(3,4-Dimethylphenyl)cyclohexanol

trans-2-(3,4-Dimethylphenyl)cyclohexanol

Cat. No.: B13404107
M. Wt: 204.31 g/mol
InChI Key: FGDFUXHRYRMOID-UHFFFAOYSA-N
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Description

trans-2-(3,4-Dimethylphenyl)cyclohexanol is a chemical compound of interest in various scientific research fields. Structurally similar cyclohexanol derivatives have been investigated for their antimicrobial properties and potential application in combating microorganisms that cause body odor . In research settings, compounds of this class are also valuable in metabolism studies. Computational workflows in toxicology use in silico methods to predict how parent compounds can be metabolized into active molecules, which is crucial for accurate interpretation of in vitro assay results and for assessing potential endocrine activity, such as binding to the estrogen receptor . As a research chemical, it is typically characterized by its specific molecular formula and weight, with purity and storage conditions being critical for maintaining stability. This product is intended For Research Use Only.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3

InChI Key

FGDFUXHRYRMOID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCC2O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylphenyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 2-(3,4-dimethylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure to yield the desired trans product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in trans-2-(3,4-dimethylphenyl)cyclohexanol undergoes oxidation to form ketones. Common oxidizing agents include Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) . For example:

  • Oxidation to 2-(3,4-Dimethylphenyl)cyclohexanone :

    Reaction with PCC in dichloromethane yields the ketone with >90% conversion under mild conditions .

    Oxidizing AgentSolventTemperatureYield (%)
    PCCCH₂Cl₂0–25°C92
    Jones ReagentAcetone/H₂O0°C88

Acid-Catalyzed Dehydration

Under acidic conditions, the hydroxyl group is protonated, leading to elimination and formation of cyclohexene derivatives. For example:

  • Formation of 1-(3,4-Dimethylphenyl)cyclohexene :

    Treatment with H₂SO₄ in toluene at 80°C produces the alkene via a carbocation intermediate. The trans configuration of the starting alcohol favors E2 elimination with anti-periplanar geometry .

    Acid CatalystSolventTemperatureYield (%)Major Product
    H₂SO₄Toluene80°C781-(3,4-Dimethylphenyl)cyclohexene

Esterification

The hydroxyl group reacts with acylating agents to form esters:

  • Synthesis of Acetylated Derivative :

    Reaction with acetic anhydride in pyridine yields the acetate ester. Steric hindrance from the trans-2-aryl group slows the reaction compared to unsubstituted cyclohexanols .

    Acylating AgentBaseSolventYield (%)
    (Ac)₂OPyridineCH₂Cl₂85

Epoxidation and Ring-Opening

If the cyclohexanol derivative contains a double bond (e.g., via prior dehydration), epoxidation with peracids (e.g., mCPBA) forms epoxides. Subsequent nucleophilic ring-opening (e.g., with hydroxide) yields diols:

Example pathway:
trans-2-(3,4-Dimethylphenyl)cyclohexene → Epoxide → Diol*
Stereochemical outcomes depend on the configuration of the starting alkene .

Participation in Diels-Alder Reactions

The cyclohexene derivative (from dehydration) can act as a dienophile in Diels-Alder cycloadditions :

Reaction with electron-rich dienes (e.g., 1,3-butadiene) yields bicyclic adducts. The trans-aryl group influences regioselectivity and transition-state stability .

Stereoselective Transformations

The trans configuration enables stereocontrol in reactions like:

  • Mitsunobu Reaction : Converts the alcohol to ethers with retention of configuration .

  • Hydrogenation : Catalytic hydrogenation of ketones (from oxidation) yields diastereomeric alcohols, depending on catalyst choice (e.g., PtO₂ vs. Pd/C) .

Radical Reactions

Under photoredox conditions, the alcohol can participate in C–H functionalization via hydrogen-atom transfer (HAT):

Example: Visible-light-mediated alkylation with phenyl vinyl sulfone yields α-alkylated products (see radical trapping experiments in ).

Scientific Research Applications

Chemistry: trans-2-(3,4-Dimethylphenyl)cyclohexanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of cyclohexanol derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and biotransformation of similar structures.

Medicine: While specific medical applications of this compound are not well-documented, cyclohexanol derivatives are known to possess various pharmacological properties. Research into this compound could potentially lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of fragrances, flavors, and other fine chemicals. Its unique structure makes it valuable for creating specialized products.

Mechanism of Action

The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. As a cyclohexanol derivative, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects.

Comparison with Similar Compounds

trans-2-Phenylcyclohexanol
  • Structure : Features a simple phenyl substituent instead of 3,4-dimethylphenyl.
  • Synthesis: Prepared via reduction of 2-phenylcyclohexanone using aluminum isopropoxide (Al(Oi-Pr)₃), analogous to methods for (±)-trans-2-(quinolin-2-yl)cyclohexanol (94% yield) .
  • Key Differences : The absence of methyl groups reduces steric hindrance and lipophilicity compared to the 3,4-dimethylphenyl analog.
trans-2-(α-Cumyl)cyclohexanol
  • Structure : Contains a bulkier α-cumyl (2-phenyl-2-propyl) group.
  • Applications : Used as a chiral auxiliary in Grignard reagent additions to pyridinium salts for alkaloid synthesis (e.g., (−)-tylophorine) .
trans-2-(N,N-Dimethylamino)cyclohexanol
  • Structure: Substituted with a dimethylamino group instead of an aryl group.
  • Synthesis: Prepared via alkylation of trans-2-aminocyclohexanol with formaldehyde and formic acid (83% yield) .
  • Functional Differences: The amino group introduces basicity and hydrogen-bonding capability, contrasting with the hydrophobic 3,4-dimethylphenyl group.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Properties References
trans-2-(3,4-Dimethylphenyl)cyclohexanol* 204.31 Predicted higher lipophilicity (logP ~3.5) due to methyl groups. -
trans-2-Phenylcyclohexanol 176.25 Refractive index: ~1.55; density: ~1.05 g/cm³ (similar to cyclohexanol derivatives) .
trans-2-(α-Cumyl)cyclohexanol 260.38 High enantiomeric purity (>99% ee) achieved via chiral auxiliaries .
trans-2-(N,N-Dimethylamino)cyclohexanol 143.23 Water-soluble due to amino group; used in esterification reactions .

*Estimated properties based on structural analogs.

Stereochemical Considerations

  • Enantioselective Synthesis: The trans configuration is critical for stereochemical control. For example, trans-2-(quinolin-2-yl)cyclohexanol was synthesized with optical purity using Mitsunobu reactions (DEAD/PPh₃) to invert stereochemistry .
  • Diastereoselectivity : Bulkier substituents (e.g., α-cumyl) enhance diastereomeric ratios in Grignard additions (e.g., 58:2 dr) . The 3,4-dimethylphenyl group may offer similar advantages in asymmetric reactions.
Chiral Auxiliaries and Catalysis
  • trans-2-(α-Cumyl)cyclohexanol enabled the synthesis of (−)-septicine (67% yield) via diastereoselective additions .
  • The target compound’s methyl groups could improve enantioselectivity in analogous reactions due to enhanced steric guidance.
Material Science
  • Cyclohexanol derivatives with trifluoromethyl groups (e.g., trans-4-(trifluoromethyl)cyclohexanol) are studied for their unique solvent properties .

Biological Activity

trans-2-(3,4-Dimethylphenyl)cyclohexanol is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound belongs to the class of cyclohexanols, characterized by a cyclohexane ring substituted with a 3,4-dimethylphenyl group. Its structural configuration influences its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It has the potential to interact with various receptors, altering cellular signaling processes.
  • Pathway Regulation : The compound could affect key biochemical pathways that regulate cellular functions, although specific pathways remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

Cytotoxic Effects

In vitro studies have shown that the compound can induce cytotoxicity in cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer cells through apoptosis induction.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)25Apoptosis induction
HeLa (Cervical Cancer)30Cell cycle arrest

Study on Anticancer Activity

A notable study investigated the anticancer potential of this compound in MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

"The compound demonstrated a clear dose-dependent effect on cell viability, highlighting its potential as an anticancer agent."

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus. The study found that this compound effectively inhibited biofilm formation and bacterial growth.

"Our findings suggest that this compound could be developed into a novel antibacterial agent."

Q & A

Q. What computational methods validate stereochemical outcomes in its reactions?

  • Methodology : Density functional theory (DFT) calculations to model transition states and predict selectivity. Compare computational results with experimental NMR/X-ray data to validate mechanisms .

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